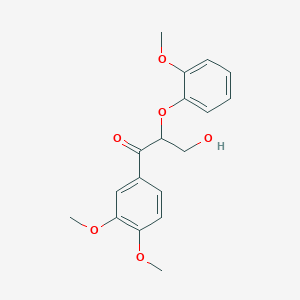

1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one is a complex organic compound known for its unique chemical structure and properties

Métodos De Preparación

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxyphenol in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, such as reduction and hydroxylation, to yield the final compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Análisis De Reacciones Químicas

Sodium Borohydride Reduction

This compound undergoes selective reduction of the ketone group to form diol derivatives. In ethanol with NaBH₄, the ketone at position 1 is reduced to a secondary alcohol, yielding 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (Figure 1).

- Conditions : NaBH₄ (excess) in 95% ethanol, room temperature, 4 hours .

- Yield : >95% .

- Characterization :

Enzymatic Oxidation by Lignin Peroxidase

The compound is a substrate for lignin peroxidase (LiP) from Phanerochaete chrysosporium. Oxidation proceeds via a cation radical intermediate, detected by electron spin resonance (ESR) .

- Mechanism : One-electron oxidation generates a radical species at the Cα position, leading to β-O-4 bond cleavage (Figure 2).

- Products :

- Conditions : LiP (1 U/mL), H₂O₂ (0.4 mM), pH 3.0, 37°C .

- Yield : 85% veratric acid, 22% 2,6-dimethoxyphenol .

Photocatalytic Radical Cleavage

Under UV light with a photocatalyst, the compound undergoes homolytic cleavage of the β-O-4 bond:

Acid-Catalyzed Rearrangement

In acidic media, the compound undergoes retro-aldol fragmentation, producing simpler aromatic units:

Thermal Degradation

Heating under inert conditions (e.g., 150°C in dioxane) induces β-O-4 bond scission:

Stability and Byproducts

Under prolonged oxidative conditions, competing reactions include:

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Antioxidant Activity : Research indicates that Veratrone exhibits significant antioxidant properties. It has been studied for its ability to scavenge free radicals, which can contribute to cellular damage and various diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : There is emerging evidence that Veratrone may protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative disease therapies .

Biochemical Applications

- Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibition, particularly in relation to enzymes involved in metabolic pathways relevant to drug metabolism .

- Phytochemical Research : As a phenolic compound, Veratrone has been explored for its role in plant metabolism and its potential benefits in agricultural applications, such as enhancing plant resistance to pests and diseases .

Environmental Applications

- Bioremediation : Due to its structural properties, Veratrone has potential applications in bioremediation strategies aimed at degrading environmental pollutants. Its effectiveness in breaking down certain organic compounds is currently under investigation .

- Sustainable Chemistry : The synthesis of this compound aligns with principles of sustainable chemistry by minimizing waste and utilizing renewable resources during its production process .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may interact with enzymes and receptors, modulating various biochemical pathways to exert its effects.

Comparación Con Compuestos Similares

1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one can be compared with similar compounds such as:

2-(3,4-Dimethoxyphenyl)ethanol: Known for its use in delignification studies and as a model compound in oxidation reactions.

1-(3,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-one: Another compound with a similar structure, used in various synthetic and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one, also known by its CAS number 10548-77-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, structural properties, and biological activities, particularly focusing on antimicrobial and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H20O6, with a molecular weight of 332.35 g/mol. The compound features a complex structure that includes two methoxy groups and a phenoxy moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀O₆ |

| Molecular Weight | 332.35 g/mol |

| CAS Number | 10548-77-3 |

| PubChem ID | 369617 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including Claisen-Schmidt condensation and subsequent modifications to introduce the methoxy and hydroxyl groups. The detailed synthetic pathway can vary but generally aims to optimize yield and purity while maintaining the desired biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various phenolic compounds, including derivatives similar to this compound. Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antibacterial Efficacy

In a comparative study, several synthesized compounds were tested against MRSA. The results demonstrated that certain derivatives showed comparable or superior activity compared to standard antibiotics. For instance, the minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those for commercially available agents .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for anticancer applications .

Table: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| HeLa | 226 | Moderate sensitivity |

| A549 | 242.52 | Moderate sensitivity |

| MCF-7 | Not tested | Further studies required |

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still under investigation. However, studies suggest that the presence of methoxy groups enhances lipophilicity, which may facilitate better penetration into cellular membranes and contribute to increased bioactivity .

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17,19H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILXBGDHLUCSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.